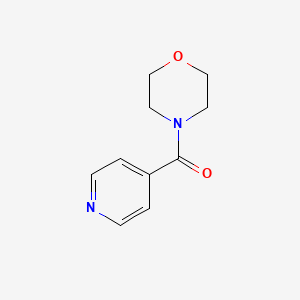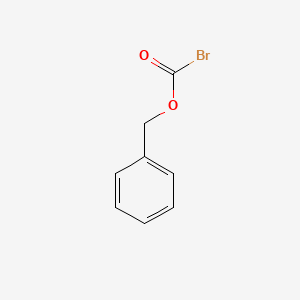
Benzyl carbonobromidate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl carbonobromidate is an organic compound characterized by the presence of a benzyl group attached to a carbonobromidate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzyl carbonobromidate can be synthesized through the bromination of benzyl alcohol using reagents such as phosphorus tribromide or thionyl bromide
Industrial Production Methods: In industrial settings, this compound is produced using continuous flow photochemical bromination. This method involves the use of a bromine generator in a microstructured photochemical reactor, optimizing mass utilization and ensuring high throughput .
Types of Reactions:
Substitution Reactions: this compound undergoes nucleophilic substitution reactions, where the bromide group is replaced by other nucleophiles.
Oxidation Reactions: The benzylic position can be oxidized to form benzyl carbonates or carboxylic acids using oxidizing agents like potassium permanganate or chromic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate are commonly used.
Oxidation: Potassium permanganate or chromic acid in aqueous or acidic conditions.
Major Products:
Substitution: Products include benzyl ethers, benzyl amines, and benzyl esters.
Oxidation: Products include benzyl carbonates and benzoic acid derivatives.
Scientific Research Applications
Benzyl carbonobromidate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Investigated for its potential use in drug synthesis and as a protecting group in peptide synthesis.
Industry: Utilized in the production of polymers and other industrial chemicals
Mechanism of Action
The mechanism of action of benzyl carbonobromidate involves the formation of reactive intermediates, such as benzyl radicals, during its reactions. These intermediates can undergo various transformations, leading to the formation of different products. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used .
Comparison with Similar Compounds
Benzyl Chloride: Similar in structure but contains a chlorine atom instead of a bromine atom.
Benzyl Alcohol: The precursor to benzyl carbonobromidate, containing a hydroxyl group instead of a bromine atom.
Benzyl Carbonochloridate: Contains a carbonochloridate group instead of a carbonobromidate group.
Uniqueness: this compound is unique due to its specific reactivity profile, particularly in nucleophilic substitution and oxidation reactions. Its ability to form stable intermediates and its versatility in various synthetic applications make it a valuable compound in organic chemistry .
Properties
CAS No. |
416844-86-5 |
|---|---|
Molecular Formula |
C8H7BrO2 |
Molecular Weight |
215.04 g/mol |
IUPAC Name |
benzyl carbonobromidate |
InChI |
InChI=1S/C8H7BrO2/c9-8(10)11-6-7-4-2-1-3-5-7/h1-5H,6H2 |
InChI Key |
VWYLMMNTUOUYCT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


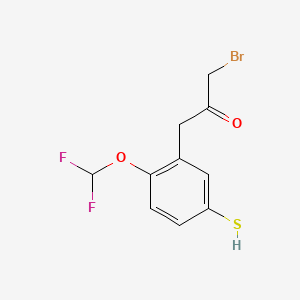
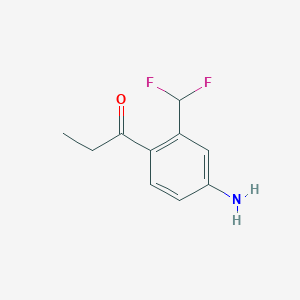

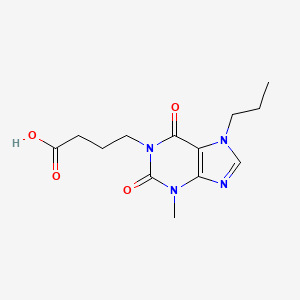
![Trimethyl{[4-(propan-2-yl)cyclohex-1-en-1-yl]methyl}stannane](/img/structure/B14064475.png)


![6lambda6-Thia-3-azabicyclo[3.2.1]octane-6,6-dione hydrochloride](/img/structure/B14064481.png)
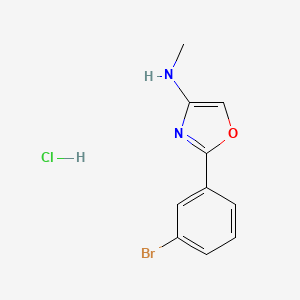

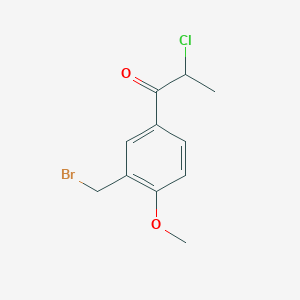
![Acetic acid;tert-butyl 3-amino-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B14064527.png)
